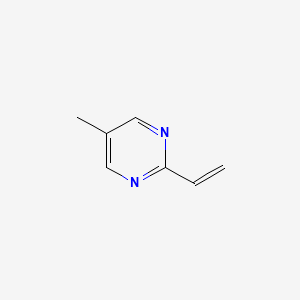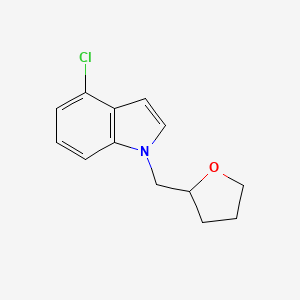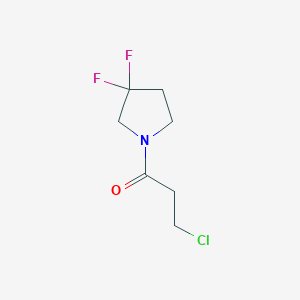
5-Methyl-2-vinylpyrimidine
Descripción general
Descripción
“5-Methyl-2-vinylpyrimidine” is a chemical compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a vinyl group (ethenyl) and a methyl group attached to the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Polysubstituted 5-Aminopyrimidine-2(1H)-thiones A study highlighted an efficient method for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea. This reaction is notable for its simplicity, efficiency, and the lack of need for additional additives, showcasing a potential application in chemical synthesis and material science (Shao et al., 2012).
Water-mediated Synthesis of Disubstituted 5-Aminopyrimidines Another significant research finding was the development of an efficient and eco-friendly method for synthesizing disubstituted 5-aminopyrimidines from vinyl azides using water as a solvent under microwave irradiation. This method offers high conversion rates, shorter reaction times, and cleaner reaction profiles, emphasizing the role of green chemistry in modern synthesis processes (Dehbi et al., 2018).
Material Science and Engineering Applications
Microporous Poly(vinylidene Fluoride) Hollow Fiber Membranes In material science, a study utilized a green solvent, Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, for preparing poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This process utilized thermally induced phase separation and non-solvent induced phase separation techniques, demonstrating the application of chemical compounds in creating advanced materials with high water permeability and specific morphological characteristics (Hassankiadeh et al., 2015).
Environmental Applications
Selective Removal of Cr(VI) Anions A study focused on preparing ion-imprinted polymers using 4-Vinyl pyridine for the selective removal of Cr(VI) anions from aqueous media. This research presents an environmental application of vinyl pyridine derivatives in treating water contamination, showcasing the potential of such compounds in environmental chemistry and engineering (Bayramoglu & Arica, 2011).
Direcciones Futuras
Research on pyrimidines, including “5-Methyl-2-vinylpyrimidine”, is ongoing due to their numerous potential applications. For instance, multi-modal systems based on the association of a triphenyl-amine core with vinylpyrimidine units that exhibit nice acido and electrochromic properties are being developed . These systems can present up to three different forms allowing to modulate their absorption and luminescence properties over three discrete levels .
Propiedades
IUPAC Name |
2-ethenyl-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-8-4-6(2)5-9-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJOQHGHIHJIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)

amine](/img/structure/B1475561.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

